Cas no 155233-17-3 (Caloxanthone B)

Caloxanthone B Chemical and Physical Properties
Names and Identifiers
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- 6H-Furo[2,3-c]xanthen-6-one,1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-buten-1-yl)-,(+)-
- 6H-Furo[2,3-c]xanthen-6-one,1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-butenyl)-,(+)- (9CI)
- Caloxanthone B
- CID 102066908
- 6H-Furo[2,3-c]xanthen-6-one, 1,2-dihydro-5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methyl-2-buten-1-yl)-, (+)-
- AKOS040763030
- 155233-17-3
- (+)-Caloxanthone B
- ConMedNP.2002
-
- Inchi: 1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3
- InChI Key: DNRJSJQWXWNVSH-UHFFFAOYSA-N
- SMILES: O1C2C=C(C3C(C4C(=CC(=C(C=4OC=3C=2C(C)(C)C1C)OC)O)C/C=C(\C)/C)=O)O
Computed Properties
- Exact Mass: 410.173
- Monoisotopic Mass: 410.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.748
- Topological Polar Surface Area: 85.2
Experimental Properties
- Density: 1.248±0.06 g/cm3(Predicted)
- Melting Point: 162 °C(Solv: cyclohexane (110-82-7); ethyl acetate (141-78-6))
- Boiling Point: 607.3±55.0 °C(Predicted)
- pka: 6.81±0.60(Predicted)
Caloxanthone B Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Caloxanthone B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5915-1 mL * 10 mM (in DMSO) |
Caloxanthone B |
155233-17-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN5915-5mg |
Caloxanthone B |
155233-17-3 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN5915-1 ml * 10 mm |
Caloxanthone B |
155233-17-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN5915-5 mg |
Caloxanthone B |
155233-17-3 | 98% | 5mg |
¥ 4,420 | 2023-07-11 |
Caloxanthone B Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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S. Ahmed Chem. Commun., 2009, 6421-6423
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on Caloxanthone B
Exploring the Potential of Caloxanthone B (CAS No. 155233-17-3): A Comprehensive Overview
In the realm of natural products and bioactive compounds, Caloxanthone B (CAS No. 155233-17-3) has garnered significant attention for its unique structural properties and potential therapeutic applications. This xanthone derivative, isolated from various plant sources, is increasingly studied for its pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Researchers and pharmaceutical developers are keenly exploring its mechanisms of action, particularly in the context of neuroprotection and cancer therapy, aligning with current trends in natural drug discovery and precision medicine.
The chemical structure of Caloxanthone B features a tricyclic xanthone core, which is responsible for its diverse biological activities. Its CAS No. 155233-17-3 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. Recent studies highlight its ability to modulate key cellular pathways, such as NF-κB signaling and oxidative stress responses, making it a promising candidate for addressing conditions like neurodegenerative diseases and chronic inflammation. These findings resonate with growing public interest in plant-based therapeutics and holistic health approaches.
One of the most searched questions about Caloxanthone B revolves around its sources and extraction methods. Traditionally, it is derived from the Calophyllum genus of tropical plants, which are also known for producing other bioactive xanthones. Modern extraction techniques, such as supercritical fluid extraction and ultrasound-assisted extraction, have improved yield and purity, catering to the demand for sustainable and efficient natural product isolation. This aligns with the broader industry shift toward green chemistry and eco-friendly manufacturing.
Another hot topic is the synergistic effects of Caloxanthone B with other phytochemicals. Researchers are investigating its potential in combination therapies, particularly with polyphenols and flavonoids, to enhance bioavailability and efficacy. Such studies tap into the rising popularity of multi-targeted therapies and functional foods, addressing consumer demand for integrative health solutions. Additionally, its role in skin care formulations has sparked interest due to its anti-aging and UV-protective properties, reflecting the booming market for cosmeceuticals.
From a commercial perspective, the global market for Caloxanthone B is expanding, driven by its applications in nutraceuticals, pharmaceuticals, and cosmetics. Regulatory agencies are increasingly scrutinizing its safety profile, with a focus on toxicological studies and clinical trials. This underscores the importance of standardized quality control measures, such as HPLC analysis and mass spectrometry, to ensure consistency and compliance. For stakeholders, understanding these regulatory nuances is critical to navigating the competitive landscape of bioactive ingredients.
In conclusion, Caloxanthone B (CAS No. 155233-17-3) represents a fascinating intersection of traditional knowledge and modern science. Its multifaceted applications—from disease prevention to cosmetic innovation—highlight its versatility. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing personalized medicine and sustainable health solutions. For those exploring its benefits, staying updated on the latest studies and extraction technologies will be key to leveraging its opportunities.
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